土霉素半钙盐

描述

Oxytetracycline hemicalcium salt is a tetracycline analog isolated from the actinomycete Streptomyces rimosus . It is an antibiotic used for treating infections caused by various Gram-positive and Gram-negative microorganisms such as Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae .

Synthesis Analysis

Oxytetracycline is produced by Streptomyces rimosus. The underlying biosynthetic processes are complex and hinder rational engineering, so industrial manufacturing currently relies on classical mutants for production . The overproducer exhibited increased acetyl-CoA and malonyl CoA supply, upregulated oxytetracycline biosynthesis, reduced competing byproduct formation, and streamlined morphology .

Molecular Structure Analysis

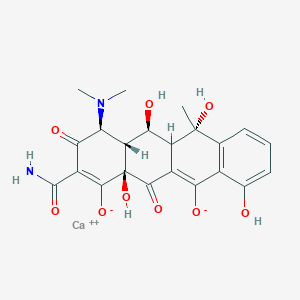

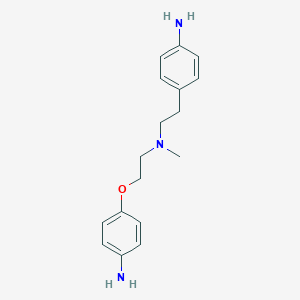

The linear formula of Oxytetracycline hemicalcium salt is C22H24N2O9 · 1/2Ca . Its molecular weight is 480.47 . The InChI key is KIPLYOUQVMMOHB-JOFVZRTQSA-L .

Chemical Reactions Analysis

The thermal behavior of Oxytetracycline was evaluated using TG–DTA, TG–FTIR, and DSC . From TG–FTIR, it was possible to identify some of the products of its thermal decomposition as chloridric acid, water, isocyanic acid .

Physical And Chemical Properties Analysis

Oxytetracycline hemicalcium salt has a solubility of 50 mg/mL in formic acid, appearing very slightly hazy, orange to very deep orange . More detailed physical and chemical properties may require specific experimental studies .

科学研究应用

Antibacterial Treatment

Oxytetracycline hemicalcium salt: is widely used as an antibiotic for the treatment of infections caused by a variety of Gram-positive and Gram-negative microorganisms . It is effective against pathogens such as Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae .

Resistance Gene Studies

Researchers utilize this compound in the study of the oxytetracycline-resistance gene (otrA) . This involves understanding the mechanisms that bacteria use to evade the effects of the antibiotic, which is crucial for developing new strategies to combat antibiotic resistance .

Protein Synthesis Inhibition

Oxytetracycline interferes with protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, leading to cell death. This mode of action is reversible and is a key area of study in microbiology and pharmacology .

Cell Membrane Permeability Studies

Due to its lipophilic nature, oxytetracycline can pass through cell membranes. This property is used to study passive diffusion mechanisms through bacterial membrane channels, which can provide insights into drug delivery and absorption .

Hepatocyte Fluorescence Measurements

In hepatocyte studies, oxytetracycline is used for fluorescence measurements. This application is significant in liver research, particularly in the study of liver function and the assessment of hepatotoxicity .

Aquatic Ecology and Environmental Impact

The environmental impact of oxytetracycline, particularly in aquatic ecosystems, is another important field of research. Its classification under Aquatic Chronic 2 and Repr. 2 hazard categories indicates potential chronic toxicity to aquatic life and reproductive toxicity, which necessitates further investigation to understand its ecological consequences .

作用机制

Target of Action

Oxytetracycline hemicalcium salt, a tetracycline antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

Oxytetracycline inhibits bacterial growth by inhibiting translation , a process critical for protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction disrupts protein synthesis, leading to bacterial cell death . The binding is reversible in nature .

Biochemical Pathways

Oxytetracycline affects several biochemical pathways. It induces the glutathione pathway of detoxification in gills, involving glutathione S-transferases (GSTs) . It also interferes with the mechanism of neurotransmission , causing physiological and biochemical disturbances . Moreover, it impacts the energetic metabolism , as indicated by alterations in lactate dehydrogenase (LDH) activity .

Pharmacokinetics

Oxytetracycline, belonging to the oldest group of tetracyclines, is characterized by poor absorption after food . It is less lipophilic than newer drugs, which may affect its tissue distribution

Result of Action

The primary result of oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it causes bacterial cell death . This makes it effective against a variety of Gram-positive and Gram-negative microorganisms, including Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxytetracycline. For instance, it has been detected in different aquatic environments due to its use in aquaculture . At low, environmentally realistic levels, oxytetracycline can have toxic effects on non-target aquatic organisms

安全和危害

未来方向

属性

IUPAC Name |

calcium;(4S,4aR,5S,6S,12aR)-2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2/t2*12?,13-,14+,17+,21-,22+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANYVCHXDYVKSI-JOFVZRTQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.C[C@@]1(C2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H46CaN4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide calcium salt | |

CAS RN |

15251-48-6 | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, calcium salt, [4S-(4α,4aα,5α,5aα,6β,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)